ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate
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Overview
Description
Ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate is a synthetic organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate typically involves the reaction of ethyl acetoacetate with 3,5-dichlorophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to the final product through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s hydrazone linkage makes it useful in the study of enzyme inhibitors and other biological interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage allows the compound to form stable complexes with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-[(2E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate
- Ethyl N-[(2Z)-2-cyano-2-{[2-(2,4-dichlorophenyl)hydrazin-1-yl]methylidene}acetyl]carbamate
Uniqueness
Its ability to form stable complexes with molecular targets sets it apart from similar compounds .
Properties
Molecular Formula |
C13H13Cl2N3O4 |
---|---|
Molecular Weight |
346.16 g/mol |
IUPAC Name |
ethyl N-[(E)-2-[(3,5-dichlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate |
InChI |
InChI=1S/C13H13Cl2N3O4/c1-3-22-13(21)16-12(20)11(7(2)19)18-17-10-5-8(14)4-9(15)6-10/h4-6,19H,3H2,1-2H3,(H,16,20,21)/b11-7+,18-17? |
InChI Key |
JTPDYZKEVDXYKC-RVWBHJPNSA-N |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C(/C)\O)/N=NC1=CC(=CC(=C1)Cl)Cl |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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